molecular formula C10H18N6 B13946317 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine CAS No. 731753-52-9

4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine

Cat. No.: B13946317
CAS No.: 731753-52-9
M. Wt: 222.29 g/mol
InChI Key: WJNSDDDDVAAMDT-UHFFFAOYSA-N
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Description

4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of Functional Groups: The ethyl, methyl, and dihydropyrazolyl groups are introduced through substitution reactions using corresponding reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, influencing gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazine
  • 4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-ol

Properties

CAS No.

731753-52-9

Molecular Formula

C10H18N6

Molecular Weight

222.29 g/mol

IUPAC Name

4-ethyl-4-methyl-6-(3-methyl-3,4-dihydropyrazol-2-yl)-1H-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H18N6/c1-4-10(3)14-8(11)13-9(15-10)16-7(2)5-6-12-16/h6-7H,4-5H2,1-3H3,(H3,11,13,14,15)

InChI Key

WJNSDDDDVAAMDT-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C(NC(=N1)N2C(CC=N2)C)N)C

Origin of Product

United States

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